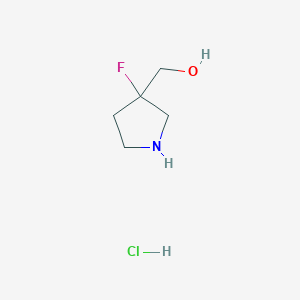

(3-Fluoropyrrolidin-3-yl)methanol hydrochloride

説明

(3-Fluoropyrrolidin-3-yl)methanol hydrochloride (CAS: 1803611-93-9) is a fluorinated pyrrolidine derivative with the molecular formula C₅H₁₁ClFNO and a molecular weight of 155.6 g/mol . Its structure features a pyrrolidine ring substituted with a fluorine atom and a hydroxymethyl group at the 3-position, protonated as a hydrochloride salt.

特性

IUPAC Name |

(3-fluoropyrrolidin-3-yl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO.ClH/c6-5(4-8)1-2-7-3-5;/h7-8H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTWCLQSSUKTHBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(CO)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803611-93-9 | |

| Record name | (3-fluoropyrrolidin-3-yl)methanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Fluorination of Pyrrolidine Derivatives

One common approach involves selective fluorination of pyrrolidine precursors. Fluorination can be achieved using electrophilic fluorinating agents or nucleophilic fluorination under controlled conditions to ensure regioselectivity at the 3-position.

Reduction and Hydroxymethylation

The introduction of the hydroxymethyl group is often performed via reduction of a corresponding aldehyde or ester precursor. For example, sodium borohydride or sodium cyanoborohydride can be used to reduce carbonyl groups to alcohols in mild conditions, preserving the fluorine substituent.

Formation of Hydrochloride Salt

The free base of (3-Fluoropyrrolidin-3-yl)methanol is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, typically resulting in a crystalline solid with enhanced solubility and stability.

Literature-Based Preparation Method Example

Although direct literature on this compound is limited, analogous compounds such as fluoropyrrolidinyl methanols have been prepared using the following method, adapted from related fluorinated pyrrolidine syntheses:

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Starting pyrrolidine derivative fluorinated at 3-position | Use of electrophilic fluorinating agent (e.g., Selectfluor) or nucleophilic fluorination | Control temperature to avoid over-fluorination |

| 2 | Introduction of hydroxymethyl group by reduction | Sodium borohydride or sodium cyanoborohydride in methanol at room temperature | Reaction monitored by TLC; reaction time 6-7 hours |

| 3 | Purification | Silica gel chromatography using petroleum ether/ethyl acetate mixtures | Yields typically >80% |

| 4 | Formation of hydrochloride salt | Treatment with concentrated HCl in methanol at 0-5°C, stirring for 8 hours | Precipitation of hydrochloride salt by addition of ether or cooling |

This method aligns with procedures described in patent WO2014073904A1 for similar fluorinated pyrrolidine derivatives and general synthetic organic chemistry practices.

Data Table: Stock Solution Preparation (Example from Analogous Compound)

| Amount of Compound (mg) | Volume of Solvent for 1 mM (mL) | Volume of Solvent for 5 mM (mL) | Volume of Solvent for 10 mM (mL) |

|---|---|---|---|

| 1 | 6.43 | 1.29 | 0.64 |

| 5 | 32.13 | 6.43 | 3.21 |

| 10 | 64.27 | 12.85 | 6.43 |

Note: This table is adapted from preparation data of ((2S,4S)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride, a closely related compound, to illustrate typical stock solution preparation parameters.

Analytical and Quality Control Considerations

- Purity of the compound is generally confirmed by HPLC or NMR, with typical purity >95%.

- Storage conditions: sealed, away from moisture at 2-8°C to maintain stability.

- Solubility: varies with solvent; heating to 37°C and ultrasonic bath can improve solubility before use.

- Handling: avoid repeated freeze-thaw cycles to prevent degradation.

Summary of Key Research Findings

- The fluorination step is critical and must be carefully controlled to achieve regioselectivity and avoid side reactions.

- Reduction to the hydroxymethyl derivative is efficiently accomplished using sodium borohydride or sodium cyanoborohydride in methanol.

- Hydrochloride salt formation improves compound stability and facilitates handling.

- The synthetic route is adaptable and scalable, suitable for research and potential pharmaceutical applications.

- Analogous synthetic methods and purification techniques reported in patents and peer-reviewed articles provide a reliable framework for preparation.

化学反応の分析

Types of Reactions: (3-Fluoropyrrolidin-3-yl)methanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other oxidizing agents.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and other reducing agents.

Substitution: Sodium azide (NaN3), potassium cyanide (KCN), and other nucleophiles.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of substituted pyrrolidine derivatives.

科学的研究の応用

Chemistry: (3-Fluoropyrrolidin-3-yl)methanol hydrochloride is used as a building block in organic synthesis.

Biology: In biological research, this compound is used to study the effects of fluorinated pyrrolidine derivatives on biological systems. It serves as a model compound for investigating the interactions of fluorinated molecules with enzymes and receptors.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its fluorinated structure can enhance the metabolic stability and bioavailability of drug candidates.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the development of advanced materials and coatings.

作用機序

The mechanism of action of (3-Fluoropyrrolidin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its binding affinity to certain enzymes and receptors, leading to altered biological activity. The compound can modulate various signaling pathways, including those involved in neurotransmission and cellular metabolism. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of (3-Fluoropyrrolidin-3-yl)methanol hydrochloride with its analogs:

| Compound Name | CAS | Molecular Formula | MW (g/mol) | Substituent | Purity | Storage | Hazard Profile |

|---|---|---|---|---|---|---|---|

| This compound | 1803611-93-9 | C₅H₁₁ClFNO | 155.6 | 3-F, 3-CH₂OH | >95% | Not specified | Not available |

| [3-(Trifluoromethyl)pyrrolidin-3-yl]methanol hydrochloride | 1260812-78-9 | C₆H₁₁ClF₃NO | 205.61 | 3-CF₃, 3-CH₂OH | Not specified | Room temperature | H315, H319, H335 (Irritant) |

| ((3R,4R)-4-Methylpyrrolidin-3-yl)methanol hydrochloride | Not specified | C₆H₁₃ClNO* | ~155.6* | 3-CH₂OH, 4-CH₃ | 95+% | Not specified | Not available |

| [3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol | 1903091-93-9 | C₁₂H₁₅FNO₂ | 236.26 | 3-Aryl (F, OCH₃), 3-CH₂OH | Not specified | Not specified | Not available |

| [1-[[(3R)-3-Fluoropyrrolidin-1-yl]methyl]cyclopropyl]methanol hydrochloride | 2940871-20-3 | C₉H₁₇ClFNO | 209.69 | Cyclopropyl, 3-F | Not specified | Not specified | Not available |

*Estimated based on structural similarity.

Key Observations:

- Substituent Effects: The trifluoromethyl analog (CAS: 1260812-78-9) introduces greater steric bulk and electronegativity compared to fluorine, likely enhancing metabolic stability but reducing solubility . The aryl-substituted compound (CAS: 1903091-93-9) incorporates aromaticity, making it suitable for targeting CNS receptors or enzyme active sites . The cyclopropyl derivative (CAS: 2940871-20-3) introduces ring strain, which could modulate conformational flexibility and binding kinetics .

Chirality and Stereochemical Impact

- The (R)-enantiomer of the target compound (CAS: 2368919-06-4) is explicitly marketed, highlighting the importance of stereochemistry in pharmacological activity .

- Racemic mixtures (e.g., non-chiral analogs) may exhibit reduced efficacy or off-target effects, underscoring the need for enantiopure synthesis .

生物活性

Introduction

(3-Fluoropyrrolidin-3-yl)methanol hydrochloride is a fluorinated pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. With the molecular formula C₅H₁₁ClFNO and a molecular weight of 155.6 g/mol, this compound serves as a valuable building block in organic synthesis and pharmacological research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₅H₁₁ClFNO

- SMILES Notation : C1CNCC1(CO)F

- InChI Key : RWOGZQDBFUFMSJ-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves:

- Fluorination of Pyrrolidine Derivatives : Using fluorinating agents such as diethylaminosulfur trifluoride (DAST).

- Hydrochloride Formation : Combining the synthesized compound with hydrochloric acid to enhance solubility and stability.

The biological activity of this compound is attributed to its interaction with various molecular targets, particularly enzymes and receptors. The presence of the fluorine atom enhances binding affinity, leading to modulation of neurotransmission and cellular metabolism pathways. This compound may influence serotonin and dopamine signaling, suggesting potential applications in treating neurological disorders.

Pharmacological Applications

- Neuropharmacology : Preliminary studies indicate that this compound may act as a neurotransmitter modulator, potentially impacting conditions such as depression and anxiety.

- Drug Development : Its fluorinated structure can improve metabolic stability and bioavailability, making it a promising candidate for new drug formulations.

Comparison with Similar Compounds

The biological activity of this compound can be compared to other halogenated pyrrolidine derivatives:

| Compound Name | Configuration | Fluorine Present | Biological Activity Potential |

|---|---|---|---|

| (3-Chloropyrrolidin-3-yl)methanol | R | No | Moderate |

| (3-Bromopyrrolidin-3-yl)methanol | R | No | Low |

| (3-Iodopyrrolidin-3-yl)methanol | R | No | Low |

The unique properties of the fluorinated derivative often lead to enhanced pharmacokinetic profiles compared to its chlorinated, brominated, and iodinated counterparts.

Case Studies and Research Findings

- Neurotransmitter Interaction Studies : Research has shown that this compound interacts with serotonin receptors, indicating potential use in treating mood disorders .

- Metabolic Stability Assessments : Studies comparing the metabolic pathways of this compound with non-fluorinated analogs demonstrated significantly improved stability, suggesting that it could be advantageous in drug design .

Q & A

Basic: What synthetic methodologies are recommended for preparing (3-fluoropyrrolidin-3-yl)methanol hydrochloride?

Answer:

The synthesis typically involves fluorination of a pyrrolidine precursor followed by functionalization. For example:

- Fluorination Step : Use diethylaminosulfur trifluoride (DAST) or Selectfluor to introduce fluorine at the 3-position of pyrrolidine. This step requires anhydrous conditions (e.g., dichloromethane as solvent) and low temperatures (0–5°C) to minimize side reactions .

- Reduction/Hydroxymethylation : After fluorination, introduce the hydroxymethyl group via reductive amination or Grignard addition. Lithium aluminum hydride (LiAlH4) is commonly used for alcohol reduction in fluorinated heterocycles .

- Hydrochloride Salt Formation : React the free base with HCl gas in methanol or ethanol to precipitate the hydrochloride salt. Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Advanced: How can conflicting NMR data for this compound be resolved?

Answer:

Discrepancies in <sup>19</sup>F or <sup>1</sup>H NMR spectra may arise from:

- Solvent Effects : Methanol (used in salt formation) can cause peak broadening. Re-dissolve the compound in D2O with 0.1% TFA for sharper signals .

- pH Sensitivity : The compound’s protonation state affects chemical shifts. Adjust pH with NaOD or DCl to standardize conditions .

- Dynamic Fluorine Coupling : Fluorine’s quadrupolar moment may split peaks. Use <sup>19</sup>F-<sup>1</sup>H decoupling experiments or 2D NMR (HSQC) to clarify coupling patterns .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- HPLC-UV/MS : Use a hydrophilic interaction liquid chromatography (HILIC) column for polar compounds. Mobile phase: 10 mM ammonium acetate (pH 5.0)/acetonitrile (70:30). Monitor at 210 nm .

- FTIR : Confirm hydroxyl (3200–3400 cm<sup>−1</sup>) and C-F (1100–1200 cm<sup>−1</sup>) stretches. Compare to fluorinated pyrrolidine references .

- Elemental Analysis : Validate chloride content (theoretical: ~18.5%) via ion chromatography .

Advanced: How does the 3-fluoro substituent influence the compound’s stability under varying pH?

Answer:

The fluorine atom increases electron-withdrawing effects, destabilizing the pyrrolidine ring under basic conditions. Key findings:

- pH 2–6 : Stable in aqueous HCl (0.1–1 M) for ≥48 hours.

- pH >8 : Rapid decomposition via ring-opening (confirmed by LC-MS detecting amine byproducts). Use buffered solutions (pH 4–6) for biological assays .

- Thermal Stability : Decomposes above 150°C (TGA data). Store at 2–8°C under argon .

Basic: What are the recommended storage conditions to prevent degradation?

Answer:

- Temperature : –20°C in sealed vials with desiccant (e.g., silica gel).

- Light Sensitivity : Protect from UV light using amber glass .

- Moisture Control : Store in a vacuum-sealed container to prevent hygroscopic degradation .

Advanced: How can structure-activity relationships (SAR) be studied for fluorinated pyrrolidine derivatives?

Answer:

- Comparative Synthesis : Prepare analogs (e.g., 3-chloro or 3-methyl derivatives) to assess fluorine’s role. Use parallel synthesis under identical conditions .

- Binding Assays : Test affinity for targets like GABA receptors (fluorine enhances hydrophobic interactions). Radioligand displacement assays (IC50 comparisons) are recommended .

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potentials and predict binding modes .

Basic: What solvent systems are optimal for solubility studies?

Answer:

- Polar Solvents : Methanol (>50 mg/mL), water (limited solubility; ≤10 mg/mL at 25°C).

- Co-Solvents : Use 10% DMSO in PBS for in vitro assays .

- Avoid : Chloroform or hexane (solubility <1 mg/mL) .

Advanced: How to address low yields in the final hydrochloride salt formation?

Answer:

- Salt Crystallization : Optimize by slow addition of HCl gas in cold ethanol (–20°C) to enhance crystal nucleation .

- Purification : Use recrystallization from ethanol/ether (9:1 v/v). Monitor by XRPD to ensure polymorphic consistency .

- Byproduct Removal : Activated charcoal treatment removes colored impurities before crystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。